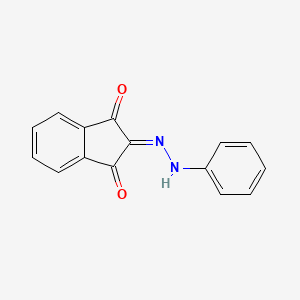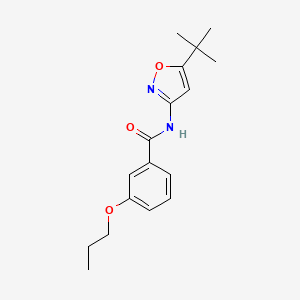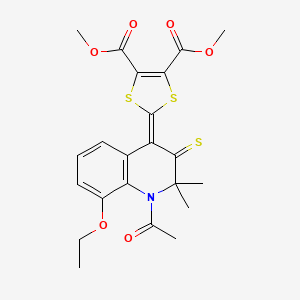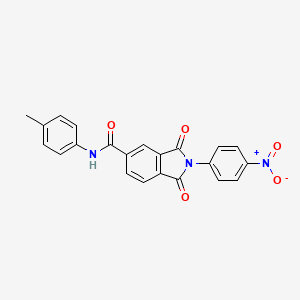
1H-indene-1,2,3-trione 2-(phenylhydrazone)
Descripción general
Descripción
1H-indene-1,2,3-trione 2-(phenylhydrazone) is a chemical compound with the linear formula C15H10N2O2 . It has a molecular weight of 250.259 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 2,3-Dihydro-1H-inden-1-one derivatives, which are related to 1H-indene-1,2,3-trione 2-(phenylhydrazone), was achieved by a [5+2−2] decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (I) catalyzed direct carbon–carbon bond cleavage . A catalytic system combining [Rh (COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand was optimal for these transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-indene-1,2,3-trione 2-(phenylhydrazone) are not explicitly mentioned in the available resources. The compound has a molecular weight of 250.259 .Aplicaciones Científicas De Investigación
Catalytic Applications
1H-indene-1,2,3-trione and its derivatives are pivotal in various catalytic processes. Hu et al. (2022) demonstrated their use in the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (I) catalyzed direct carbon–carbon bond cleavage. This catalytic system, involving a combination of [Rh(COD)Cl]2 and rac-BINAP, successfully synthesizes 2,3-dihydro-1H-inden-1-one derivatives (Hu et al., 2022). Additionally, Guo et al. (2018) employed a similar process for the divergent synthesis of indenone and quinone derivatives, demonstrating the versatility of these reactions (Guo et al., 2018).
Synthesis and Structural Studies
The synthesis and structural properties of 1H-indene-1,2,3-trione derivatives have been widely studied. El‐Sheshtawy and Baker (2014) investigated the synthesis, structural, and theoretical aspects of 3-(arylamino)-2-phenyl-1H-inden-1-one derivatives. Their findings contribute to understanding the physical properties and potential applications of these compounds (El‐Sheshtawy & Baker, 2014). Similarly, Tsukamoto, Ueno, and Kondo (2007) reported on the palladium(0)-catalyzed multicomponent synthesis of 1,2,3-trisubstituted 1H-indenes, expanding the array of synthetic methods available for these compounds (Tsukamoto, Ueno, & Kondo, 2007).
Biological Activities
1H-indene-1,2,3-trione derivatives also display interesting biological activities. Research by Swamy et al. (2019) on the synthesis and antimicrobial activity of certain 1H-indene derivatives revealed their potential in combating bacterial and fungal organisms (Swamy, Swapna, Sandeep, & Venkateswar Rao, 2019). These findings open up avenues for further exploration in pharmaceutical applications.
Material Science Applications
In the field of material science, 1H-indene-1,2,3-trione derivatives show promising characteristics. Zhu, Mitsui, Tsuji, and Nakamura (2009) focused on the synthesis of 1H-indenes and their analogues, highlighting their potential as ambipolar organic semiconductor materials (Zhu, Mitsui, Tsuji, & Nakamura, 2009). These findings are significant for advancing electronic and optoelectronic device technologies.
Safety and Hazards
Propiedades
IUPAC Name |
2-(phenylhydrazinylidene)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-14-11-8-4-5-9-12(11)15(19)13(14)17-16-10-6-2-1-3-7-10/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZRPZUWMAQYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956552 | |
| Record name | 2-(2-Phenylhydrazinylidene)-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35117-30-7 | |
| Record name | NSC106651 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Phenylhydrazinylidene)-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[methyl-[(5-methylfuran-2-yl)methyl]amino]-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B5039399.png)
![4-[[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]methyl]benzoic acid](/img/structure/B5039401.png)
![4-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5039408.png)
![METHYL 2-(2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDO)BENZOATE](/img/structure/B5039412.png)




![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-nitrobenzamide](/img/structure/B5039442.png)
![(2,5-Dimethylfuran-3-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone](/img/structure/B5039446.png)
![N-[2-(morpholin-4-yl)ethyl]-4-phenoxybutanamide](/img/structure/B5039452.png)
![1-[2-Nitro-4-(3-nitrophenyl)sulfonylphenyl]benzotriazole](/img/structure/B5039457.png)

![METHYL (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B5039488.png)
